tert-Butyl 3-(bromomethyl)azepane-1-carboxylate
CAS No.: 1440962-52-6
Cat. No.: VC5745686
Molecular Formula: C12H22BrNO2
Molecular Weight: 292.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440962-52-6 |
|---|---|
| Molecular Formula | C12H22BrNO2 |
| Molecular Weight | 292.217 |
| IUPAC Name | tert-butyl 3-(bromomethyl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3 |
| Standard InChI Key | FYOAIAZARVRFPV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)CBr |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 3-(bromomethyl)azepane-1-carboxylate, reflects its bicyclic architecture:
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A seven-membered azepane ring (hexahydro-1H-azepine) provides the core scaffold.
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The Boc group (tert-butoxycarbonyl) at the 1-position acts as a protective moiety for the secondary amine, enhancing stability during synthetic procedures .
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A bromomethyl substituent (-CH2Br) at the 3-position introduces a reactive handle for further functionalization .
The molecular formula is C12H22BrNO2 (molecular weight: 292.21 g/mol), confirmed by high-resolution mass spectrometry .
Spectroscopic and Chromatographic Data
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InChI Key: FYOAIAZARVRFPV-UHFFFAOYSA-N , enabling unambiguous database identification.
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Predicted Collision Cross Section (CCS): 155.8 Ų for the [M+H]+ adduct, critical for mass spectrometry-based quantification .
Synthetic Methodologies
Boc Protection of Azepane Derivatives
The Boc group is typically introduced via reaction of azepane with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or DMAP . For example:
Subsequent bromination at the 3-position is achieved using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under radical initiation .
Alternative Routes via C–H Amination
Recent advances employ transition metal-catalyzed C–H activation. For instance, iron porphyrin complexes facilitate nitrene insertion into unactivated C(sp3)–H bonds, enabling direct amination of cyclohexane derivatives to form azepane precursors .
Physicochemical Properties
The bromomethyl group’s polarizability contributes to moderate dipole moments (~3.5 D), influencing chromatographic retention times .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) to yield secondary amines or sulfides. For example:
This reactivity is exploited in linker synthesis for drug conjugates .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids install aromatic moieties:
Such transformations are pivotal in creating kinase inhibitor scaffolds .
Applications in Drug Discovery
Intermediate for Alkaloid Synthesis
The azepane core mimics tropane alkaloids, enabling syntheses of neuroactive compounds. For instance, crispine A, an antitumor agent, is synthesized via intermediates structurally analogous to tert-butyl 3-(bromomethyl)azepane-1-carboxylate .
Peptide Modification
Bromomethyl groups facilitate alkylation of cysteine residues in peptides, enhancing metabolic stability. This strategy is employed in peptidomimetic drugs targeting protease enzymes .
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